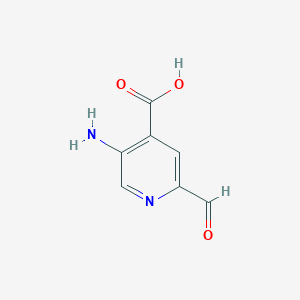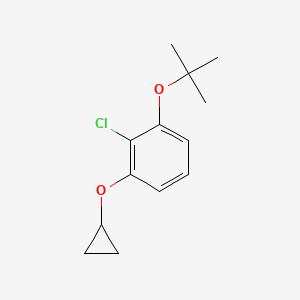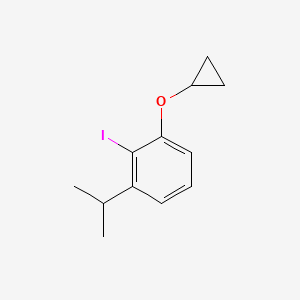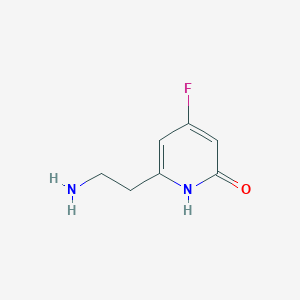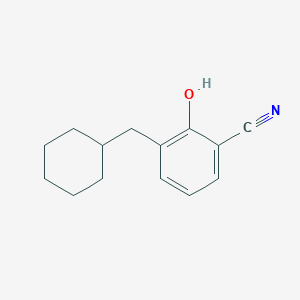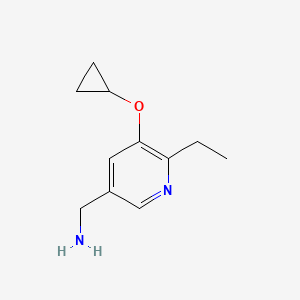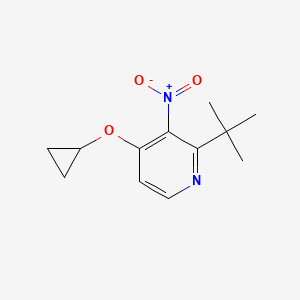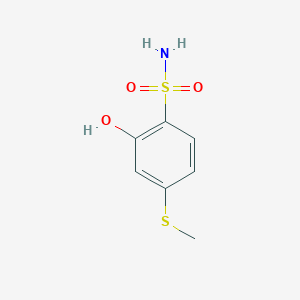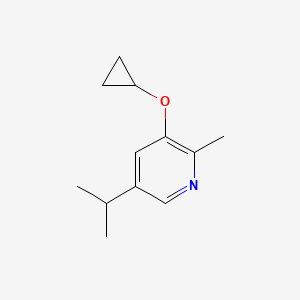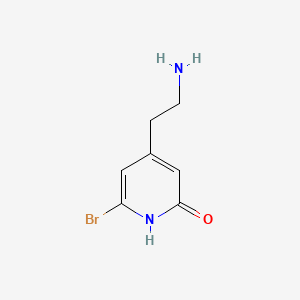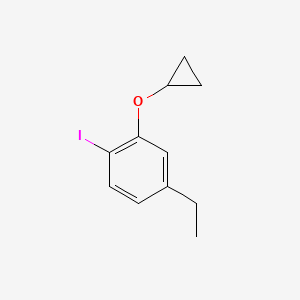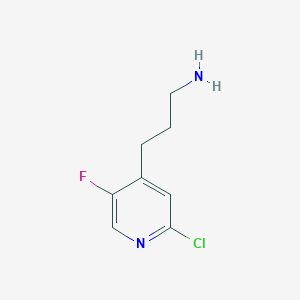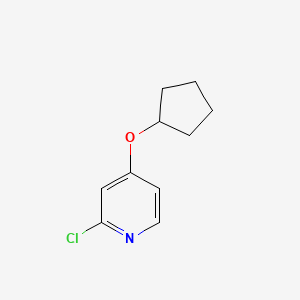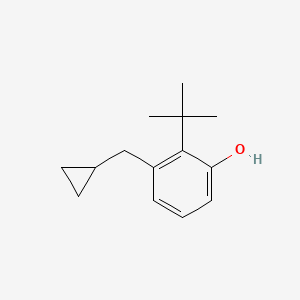
2-Tert-butyl-3-(cyclopropylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as zinc dust can facilitate the selective alkylation of phenol, minimizing side reactions and improving the overall purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over a palladium or rhodium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include tert-butylquinones, cyclohexanol derivatives, and various substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The tert-butyl and cyclopropylmethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butylphenol: Similar in structure but lacks the cyclopropylmethyl group.
4-Tert-butylphenol: The tert-butyl group is positioned differently on the benzene ring.
2,4-Dimethyl-6-tert-butylphenol: Contains additional methyl groups on the benzene ring.
Uniqueness
2-Tert-butyl-3-(cyclopropylmethyl)phenol is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-tert-butyl-3-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3 |
InChI-Schlüssel |
PFQWXBCEBAIASN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


